molecular formula C17H22N2O2S B2637851 3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097921-36-1

3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

Cat. No.: B2637851
CAS No.: 2097921-36-1
M. Wt: 318.44
InChI Key: YTSACLOEJXTKQE-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylamino group and a hydroxy-thiophenylmethyl-propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with benzoyl chloride to form benzamide.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Hydroxy-Thiophenylmethyl-Propyl Side Chain: This step involves the reaction of the benzamide intermediate with 2-hydroxy-2-[(thiophen-3-yl)methyl]propyl bromide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-N-{2-hydroxy-2-[(phenyl)methyl]propyl}benzamide: Lacks the thiophene ring, which may alter its electronic properties and biological activity.

    3-(dimethylamino)-N-{2-hydroxy-2-[(furan-3-yl)methyl]propyl}benzamide: Contains a furan ring instead of a thiophene ring, potentially affecting its reactivity and interactions.

Uniqueness

The presence of the thiophene ring in 3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide imparts unique electronic properties and reactivity, distinguishing it from similar compounds. This structural feature can enhance its ability to interact with specific biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(dimethylamino)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-17(21,10-13-7-8-22-11-13)12-18-16(20)14-5-4-6-15(9-14)19(2)3/h4-9,11,21H,10,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSACLOEJXTKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CC=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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